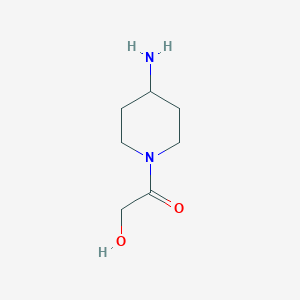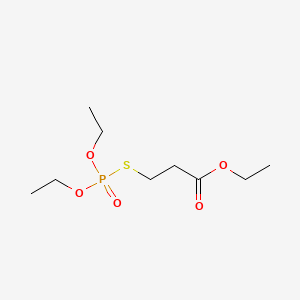![molecular formula C11H18O2Si B13943039 8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one CAS No. 54725-72-3](/img/structure/B13943039.png)
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one typically involves the reaction of bicyclo[4.2.0]oct-3-en-7-one with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one involves its interaction with specific molecular targets and pathways. The trimethylsilyloxy group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for target molecules.
Vergleich Mit ähnlichen Verbindungen
8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one can be compared with other similar compounds, such as:
Bicyclo[4.2.0]oct-3-en-7-one: Lacks the trimethylsilyloxy group, resulting in different chemical properties and reactivity.
Trimethylsilyloxycyclohexene: A simpler structure with different steric and electronic effects.
Trimethylsilyloxybicyclo[2.2.1]hept-5-en-2-one: Another bicyclic compound with a different ring system and reactivity.
The uniqueness of 8-Trimethylsilyloxybicyclo[42
Eigenschaften
CAS-Nummer |
54725-72-3 |
|---|---|
Molekularformel |
C11H18O2Si |
Molekulargewicht |
210.34 g/mol |
IUPAC-Name |
8-trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one |
InChI |
InChI=1S/C11H18O2Si/c1-14(2,3)13-11-9-7-5-4-6-8(9)10(11)12/h4-5,8-9,11H,6-7H2,1-3H3 |
InChI-Schlüssel |
NQICWKFPZKPMQS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1C2CC=CCC2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



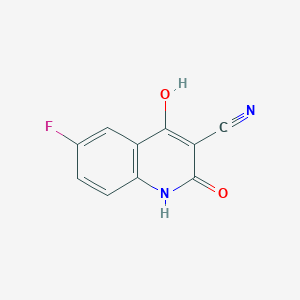

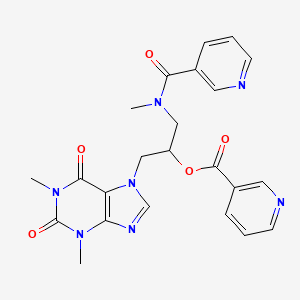
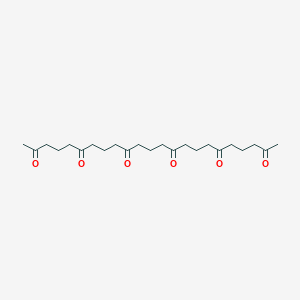

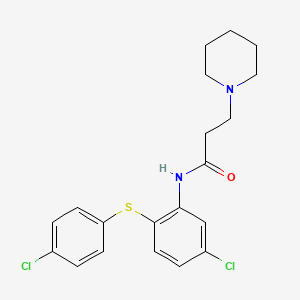


![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
